3-(4-Propylphenyl)thiolan-3-ol
Description
Properties
IUPAC Name |
3-(4-propylphenyl)thiolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-2-3-11-4-6-12(7-5-11)13(14)8-9-15-10-13/h4-7,14H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMDYKDPRYJFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCSC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propylphenyl)thiolan-3-ol typically involves the reaction of 4-propylphenylmagnesium bromide with thiirane. The reaction proceeds under controlled conditions to ensure the formation of the desired thiolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propylphenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolane derivatives.
Substitution: Alkylated thiolanes.
Scientific Research Applications
3-(4-Propylphenyl)thiolan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Propylphenyl)thiolan-3-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Key Structural and Inferred Properties:
- Molecular Formula : Likely C₁₃H₁₈OS (based on substitution pattern and analogs ).
- Molecular Weight : Estimated ~222.34 g/mol (calculated from thiolan-3-ol [C₄H₈OS, MW 104.17] + 4-propylphenyl [C₉H₁₁, MW 119.20] minus one hydrogen).
- Functional Groups : Hydroxyl (-OH), thiolane (saturated thiophene), and 4-propylphenyl (aromatic with alkyl chain).
Synthetic routes may involve Friedel-Crafts alkylation or nucleophilic substitution to attach the 4-propylphenyl group to the thiolan-3-ol core, analogous to methods used for related compounds .
Comparison with Similar Compounds
Core Structure: Thiolan-3-ol (CAS 3334-05-2)
3-(4-Fluorophenyl)-2-methylthiolan-3-ol (CAS 1547107-74-3)
- Molecular Formula : C₁₁H₁₃FOS .
- Molecular Weight : 212.29 g/mol.
- Key Differences: Substituent Effects: The electron-withdrawing fluorine and methyl group increase steric hindrance and acidity of the hydroxyl group compared to the propylphenyl derivative. Reactivity: Fluorine enhances electrophilic substitution resistance, while the propyl group in 3-(4-propylphenyl)thiolan-3-ol may improve solubility in nonpolar solvents .
3-(2-iso-Propoxyphenyl)thiolan-3-ol (CAS 1520829-21-3)
3-[(5-(4-Propylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-one (Compound 4e from )
- Structure : Combines benzothiazolone and oxadiazole moieties with a 4-propylphenyl group .
- Yield : 78.5–90.2% (synthetic efficiency higher than typical thiolan-3-ol derivatives).
Physicochemical and Spectral Comparison
Table 1: Comparative Data for Thiolan-3-ol Derivatives
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(4-Propylphenyl)thiolan-3-ol, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves esterification or cyclization reactions. For example, thionyl chloride (SOCl₂) can activate carboxylic acid intermediates for coupling, as demonstrated in thiophene-acetic acid ester synthesis . Refluxing in aprotic solvents like xylene (25–30 hours) with oxidizing agents (e.g., chloranil) may facilitate cyclization or sulfonation steps, critical for forming the thiolane ring . Key variables include solvent polarity, temperature, and catalyst selection (e.g., triethylamine for acid scavenging). Yield optimization requires monitoring intermediates via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. H and C NMR can resolve the propylphenyl substituent’s chemical environment and thiolan-3-ol stereochemistry. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS provides molecular weight validation and purity assessment . Fourier-transform infrared spectroscopy (FTIR) identifies functional groups like -OH (broad peak ~3200 cm) and aromatic C-H stretches. For crystalline samples, X-ray diffraction (XRD) offers definitive stereochemical data .
Q. How should researchers address stability challenges during storage of this compound?
- Methodological Answer : Stability studies under varying temperatures (-20°C, 4°C, room temperature) and humidity levels (using desiccants) are critical. UV-Vis spectroscopy can track degradation (e.g., oxidation of thiolan-3-ol to disulfide). Storage in inert atmospheres (argon) and amber vials minimizes photolytic and oxidative degradation . Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life under ICH guidelines.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Reproduce experiments under standardized conditions (e.g., cell line authentication, solvent controls). Use orthogonal assays (e.g., enzyme inhibition + cellular viability) to cross-validate bioactivity. High-purity samples (>98% by HPLC) and metabolite profiling (LC-MS/MS) are essential . Statistical tools like Bland-Altman plots or meta-analysis reconcile conflicting results .
Q. What computational strategies predict the metabolic fate of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates redox potentials to predict oxidation sites (e.g., thiolan-3-ol hydroxyl group). Pharmacokinetic software (e.g., GastroPlus) models absorption/distribution using logP (partition coefficient) and pKa values. Molecular docking identifies potential enzyme targets (e.g., cytochrome P450 isoforms). Validate predictions with in vitro microsomal assays and isotopic labeling (e.g., C tracing) .
Q. How can researchers design experiments to probe the stereochemical influence of this compound on receptor binding?
- Methodological Answer : Synthesize enantiomers via chiral resolution (HPLC with amylose columns) or asymmetric catalysis. Surface Plasmon Resonance (SPR) measures binding kinetics (K, k/k) for each enantiomer. Circular Dichroism (CD) spectroscopy correlates conformation with activity. Molecular dynamics simulations (e.g., GROMACS) map steric interactions in receptor binding pockets .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., Hill equation) fit dose-response curves. Bootstrap resampling estimates confidence intervals for IC/EC values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Outlier detection (Grubbs’ test) ensures data integrity. Software like GraphPad Prism or R (drc package) automates analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
